N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide, also known as HET0016, is a potent inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a crucial role in regulating blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.
科学的研究の応用
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have potential therapeutic applications in various diseases. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been found to reduce brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
作用機序
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits the enzyme 20-HETE synthase by binding to the active site of the enzyme. This prevents the enzyme from synthesizing 20-HETE, which is a potent vasoconstrictor and angiogenic factor. By inhibiting the synthesis of 20-HETE, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure, inhibits angiogenesis, and reduces brain damage in ischemic stroke.
Biochemical and Physiological Effects:
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide has been shown to have several biochemical and physiological effects. In hypertension, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide inhibits angiogenesis by inhibiting the synthesis of 20-HETE, which is an angiogenic factor. In ischemic stroke, N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide reduces brain damage by inhibiting the synthesis of 20-HETE, which is produced in response to ischemic injury.
実験室実験の利点と制限
One advantage of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it is a potent and selective inhibitor of 20-HETE synthase. This allows researchers to study the role of 20-HETE in various diseases without the confounding effects of other enzymes. One limitation of using N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in lab experiments is that it has a relatively short half-life and is rapidly metabolized in vivo. This can make it difficult to maintain stable concentrations of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in animal models.
将来の方向性
There are several future directions for research on N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide. One direction is to investigate the potential therapeutic applications of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide in other diseases, such as pulmonary hypertension, renal failure, and diabetic nephropathy. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase that have longer half-lives and are more stable in vivo. Finally, further studies are needed to elucidate the precise mechanisms by which N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide exerts its therapeutic effects in various diseases.
合成法
The synthesis of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide involves the reaction of 2-bromo-1-(3-hydroxy-3-thiophen-2-ylpropyl)benzene with N-methyl-N-nitroso-p-toluenesulfonamide in the presence of a palladium catalyst. The product is then purified using column chromatography. The yield of N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide is typically around 50%.
特性
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(9-12)5-4-7(11)8-3-2-6-13-8/h2-3,6-7,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOOECWYKKRSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)O)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-3-thiophen-2-ylpropyl)-N-methylnitrous amide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。